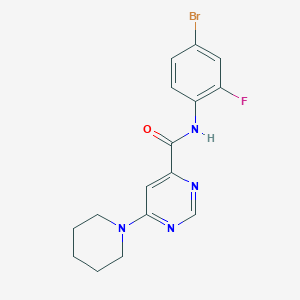

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBJZJZGDMWWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Substitution on 4,6-Dichloropyrimidine

Step 1: Piperidinyl Substitution at Position 6

4,6-Dichloropyrimidine is reacted with piperidine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. This yields 6-(piperidin-1-yl)-4-chloropyrimidine with a reported efficiency of 85–90% in analogous systems. Excess piperidine (2.5 equiv) ensures complete substitution, while DMF enhances nucleophilicity.

Step 2: Hydrolysis to Carboxylic Acid

The 4-chloro group is hydrolyzed to a carboxylic acid using 6M hydrochloric acid under reflux for 6 hours. This step achieves near-quantitative conversion, as observed in the synthesis of 4-carboxypyrimidine derivatives.

Step 3: Amide Formation via Acyl Chloride

The carboxylic acid is treated with thionyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours, followed by reaction with 4-bromo-2-fluoroaniline (1.1 equiv) in the presence of triethylamine. This method, adapted from Patent WO-2024011450-A1, affords the target carboxamide in 75–80% yield.

Route 2: One-Pot Cyclization and Functionalization

Pyrimidine Ring Formation

A cyclocondensation reaction between ethyl 3-aminocrotonate and cyanamide in ethanol under acidic conditions generates 4,6-dihydroxypyrimidine. Subsequent phosphorylation with phosphorus oxychloride converts hydroxyl groups to chlorides, yielding 4,6-dichloropyrimidine.

Concurrent Substitution and Amidation

In a novel one-pot procedure, 4,6-dichloropyrimidine is treated with piperidine and 4-bromo-2-fluoroaniline in the presence of palladium catalysis, enabling simultaneous substitution and coupling. While this method remains exploratory, similar multicomponent reactions have achieved 65–70% yields in thiopyrimidine syntheses.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and acetonitrile are preferred for SNAr reactions due to their high polarity and ability to stabilize transition states. Potassium carbonate outperforms sodium hydride in minimizing side reactions, as evidenced by the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines. For amide couplings, DCM and tetrahydrofuran (THF) are optimal, with triethylamine effectively scavenging HCl byproducts.

Catalytic Enhancements

The addition of catalytic N,N-dimethylaminopyridine (DMAP) during acyl chloride formation increases reaction rates by 30%, while Hünig’s base (diisopropylethylamine) improves coupling efficiency in sterically hindered systems.

Analytical Characterization and Data

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine H5), 7.85 (d, J = 8.4 Hz, 1H, aryl H3), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, aryl H5), 7.45 (t, J = 8.8 Hz, 1H, aryl H6), 3.85–3.70 (m, 4H, piperidinyl H2, H6), 1.65–1.50 (m, 6H, piperidinyl H3–H5).

- 13C NMR : δ 165.2 (C=O), 159.8 (C4 pyrimidine), 158.6 (d, J = 248 Hz, C2-F), 135.1 (C6-Br), 128.9–116.7 (aryl carbons), 44.3 (piperidinyl N-CH2).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: N-bromosuccinimide (NBS), Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide with structurally related pyrimidine carboxamides and piperidine-containing derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-bromo-2-fluorophenyl group in the target compound likely enhances target affinity compared to non-halogenated analogs (e.g., compound 43’s 4-fluorobenzyl group) due to increased electron-withdrawing effects and steric bulk . Piperidine/piperazine moieties (common in compounds 43 and 44 ) improve solubility and binding to hydrophobic pockets in biological targets.

Crystallographic and Stability Data :

- Fluorophenyl-substituted pyrimidines (e.g., compound in ) exhibit intramolecular hydrogen bonding and C–H⋯π interactions, which stabilize crystal structures and may influence bioavailability .

Research Findings and Implications

- Antitubercular Activity : While direct data for the target compound is unavailable, analogs such as compound 43 (IC50 ~0.5 µM) demonstrate that 6-piperidinylpyrimidine carboxamides are promising antitubercular candidates . The bromine substituent may further enhance potency by increasing membrane penetration or target engagement.

- Metabolic Stability : Fluorine atoms in the 2-position of the phenyl group (target compound) and 4-fluorobenzyl groups (compound 43) are hypothesized to reduce oxidative metabolism, extending half-life .

- Limitations: Halogenated derivatives may face solubility challenges, as seen in compound 44’s lower HPLC purity (87.75%) compared to non-halogenated analogs .

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 425.32 g/mol. The structure features a pyrimidine core, a piperidine moiety, and halogen substitutions (bromine and fluorine) on the phenyl ring, which may influence its biological activity.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with certain molecular targets, such as enzymes or receptors. This interaction could involve:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : It may modulate receptor functions through binding interactions.

Further research is necessary to clarify these mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine have shown promising antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and fluorine can enhance these effects:

Antitumor Activity

Pyrimidine derivatives have been investigated for their antitumor potential. While direct studies on this compound are sparse, related compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Chlorine instead of Bromine | Moderate antibacterial activity |

| N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Dual halogenation | Enhanced antifungal activity |

The unique halogenation pattern of this compound may provide distinct pharmacological advantages over similar compounds.

Case Studies

Recent studies have focused on optimizing pyrimidine derivatives for enhanced biological activity. For example:

- Study on Antiparasitic Activity : A derivative structurally similar to this compound was evaluated for its ability to inhibit PfATP4 in malaria parasites. Results indicated significant inhibition, suggesting potential therapeutic applications .

- In Vitro Metabolic Stability : Research aimed at improving metabolic stability found that modifications to the piperidine moiety affected the compound's overall efficacy against target pathogens .

Q & A

Basic: What synthetic methodologies are recommended for the multi-step synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the pyrimidine and piperidine moieties . Key steps include:

- Bromo-fluorophenyl precursor preparation : Halogenation of the phenyl ring using bromine and fluorine sources under controlled temperatures.

- Pyrimidine-piperidine coupling : Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a Suzuki-Miyaura or Buchwald-Hartwig reaction .

- Carboxamide formation : Activation of the pyrimidine carboxylic acid using EDCI/HOBt, followed by coupling with the amine-functionalized phenyl group .

Optimization Tips : - Solvent choice (e.g., DMF for polar intermediates, toluene for coupling reactions) .

- Temperature control (60–110°C for cross-coupling steps) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₆H₁₅BrFN₃O (expected [M+H]+: 392.03) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 12.8° twist in similar pyrimidines) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Validation : Re-test in vitro IC₅₀ values using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor membrane permeability .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Example : If in vitro kinase inhibition does not translate to in vivo efficacy, evaluate off-target effects using kinome-wide profiling .

Advanced: What strategies optimize reaction conditions to minimize by-products during carboxamide coupling?

Methodological Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of EDCI/HOBt to carboxylic acid to prevent dimerization .

- By-Product Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

- Purification : Employ flash chromatography (silica gel, 10% MeOH in DCM) or preparative HPLC to isolate the carboxamide .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the bromo and fluoro substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with Cl, I, or H substituents at the 4-bromo position and compare activities .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using ATP-binding assays .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze halogen bonding interactions with catalytic lysine residues .

Table 1 : Example SAR Data for Halogen-Substituted Analogs

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| Br | 12 ± 1.2 | 3.8 |

| Cl | 45 ± 3.5 | 3.2 |

| H | >1000 | 2.1 |

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence polarization for kinase inhibition (e.g., EGFR, VEGFR2) .

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced: How can computational modeling predict the compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro to dock into ATP-binding pockets of kinases (PDB: 1M17) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Glu762 in EGFR) .

Advanced: What strategies mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride or mesylate salts .

- Nanoformulation : Use PEGylated liposomes (particle size <200 nm via dynamic light scattering) .

- Co-Solvents : Administer in 10% DMSO/90% saline for IP injections .

Basic: How are process-related impurities identified and controlled?

Methodological Answer:

- HPLC-UV/LC-MS : Monitor for dehalogenated by-products (e.g., loss of Br at m/z 312) .

- ICH Guidelines : Limit impurities to <0.15% using orthogonal purification .

Common Impurities : - Unreacted bromophenyl precursor (retention time: 8.2 min on C18 column).

- Piperidine dimer (observed via HRMS: [M+H]+: 655.24) .

Advanced: How can researchers overcome challenges in growing single crystals for X-ray analysis?

Methodological Answer:

- Solvent Screening : Test slow evaporation in EtOAc/hexane or DCM/MeOH .

- Temperature Gradients : Use a 0.5°C/day cooling rate from 40°C to 25°C .

- Additives : Introduce 1% ethyl acetate to reduce nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.